1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione
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Overview
Description
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione is a chemical compound with the molecular formula C16H24N2O3S2. It is known for its unique structure, which includes a pyrimidine ring substituted with a dithiane moiety. This compound is typically a yellow solid and has a molecular weight of 356.51 g/mol .
Preparation Methods
The synthesis of 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione can be achieved through various synthetic routes. One common method involves the carboxylation of the corresponding ketone to form a carboxylic acid, followed by decarboxylation and cyclization to yield the target compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the dithiane moiety can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Scientific Research Applications
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The dithiane moiety plays a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4-dione: This compound lacks the additional oxygen atom at the 6-position, which can affect its reactivity and stability.
1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,6-dione: Similar to the previous compound, but with different substitution patterns that influence its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dibutyl-5-(1,3-dithian-2-ylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-3-5-8-17-13(19)12(15-22-10-7-11-23-15)14(20)18(16(17)21)9-6-4-2/h3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJQFCPIBOQMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C2SCCCS2)C(=O)N(C1=O)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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